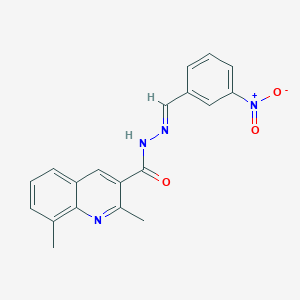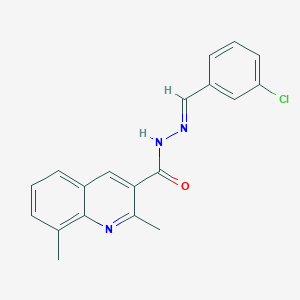![molecular formula C21H21N3O3S B306782 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B306782.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide, also known as DMQA, is a compound that has been widely studied for its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to possess antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide is that it has been found to possess a broad range of biological activities, which makes it a promising candidate for drug development. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development.
Future Directions
There are several future directions for the study of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide. One direction is to further investigate its mechanism of action, which may provide insights into its biological effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the development of novel this compound derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide can be synthesized through a multi-step reaction process. The first step involves the preparation of 2,8-dimethyl-4-quinoline thiol by reacting 2,8-dimethyl-4-quinolone with hydrogen sulfide. The second step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-hydroxy-4-methoxybenzaldehyde to form the Schiff base. The final step involves the reaction of the Schiff base with acetyl hydrazide to produce this compound.
Scientific Research Applications
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. This compound exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
This compound has also been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H21N3O3S/c1-13-5-4-6-16-19(9-14(2)23-21(13)16)28-12-20(26)24-22-11-15-7-8-18(27-3)17(25)10-15/h4-11,25H,12H2,1-3H3,(H,24,26)/b22-11+ |
InChI Key |
FJPOAFUJQFMZJJ-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CC(=C(C=C3)OC)O)C |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![N-[5-[4-(acetylamino)benzylidene]-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306712.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)

![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

